4-Chloro-3,5-difluorobenzoic acid
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Overview
Description
4-Chloro-3,5-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms at specific positions.
Scientific Research Applications
4-Chloro-3,5-difluorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .
Mode of Action
It’s known to react with substituted 2-hydroxy acetophenones in the presence of pocl3 to afford 2-acetylphenyl-4-chloro-2,5-difluorobenzoate .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . Its LogP values, which can influence bioavailability, vary depending on the method used for calculation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-difluorobenzoic acid can be achieved through several methods. One common approach involves the use of 4-chloro-3,5-difluorobenzonitrile as a precursor. This compound undergoes hydrolysis, nitration, hydrogenation, and chlorination by diazotization to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different benzoic acid derivatives .
Comparison with Similar Compounds
- 2-Chloro-4,5-difluorobenzoic acid
- 3,5-Difluorobenzoic acid
- 2,4-Dichloro-3,5-difluorobenzoic acid
Comparison: 4-Chloro-3,5-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it suitable for particular applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be advantageous in certain research and industrial contexts .
Properties
IUPAC Name |
4-chloro-3,5-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIHLHXXVCVGTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.